molecular formula C7H13ClO2 B038741 2-(4-Chlorobutyl)-1,3-dioxolane CAS No. 118336-86-0

2-(4-Chlorobutyl)-1,3-dioxolane

Cat. No. B038741
M. Wt: 164.63 g/mol
InChI Key: GFTDGDAKGDUYGO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(4-Chlorobutyl)-1,3-dioxolane derivatives involves starting from 4-chloromethyl-2-phenyl-1,3-dioxolane, prepared through the reaction of epichlorohydrin and benzaldehyde. This process highlights the compound's foundational synthesis pathway, contributing to further chemical studies and applications (Şekerci, 2000).

Molecular Structure Analysis

Structural studies of 2-(4-Chlorobutyl)-1,3-dioxolane derivatives, such as those focusing on α,α,α′,α′-2,2-hexaphenyl-4,5-dimethanol-1,3-dioxolane, utilize X-ray and IR analyses. These studies reveal preferred conformations and interactions unique to the compound, providing insight into its molecular structure and potential reactivity (Irurre et al., 1992).

Chemical Reactions and Properties

2-(4-Chlorobutyl)-1,3-dioxolane undergoes various chemical reactions, including bromination, dichlorocarbene addition, and epoxidation. These reactions demonstrate the compound's versatile chemical properties and its potential as a precursor for further chemical synthesis (Kerimov, 2001).

Physical Properties Analysis

The physical properties of 2-(4-Chlorobutyl)-1,3-dioxolane derivatives, such as copolymers with vinyl monomers, have been analyzed through methods like intrinsic viscosity measurements. These studies provide valuable information on the compound's behavior in solutions and potential applications in polymer science (Morariu & Bercea, 2004).

Scientific Research Applications

  • Synthesis of Anti-Cancer Drugs and Liquid Crystal Dopants : It is used as an intermediate in synthesizing anti-cancer platinum drugs and chiral dopants for liquid crystals (Aitken, 1990).

  • Preparation of Functionalized Carbonyl Compounds : This compound can be used to prepare various alcohols, dienic alcohols, and cyanooxepanes, along with functionalized carbonyl compounds (Gil, Ramón, & Yus, 1993).

  • Synthesis of Copolymers : It plays a key role in synthesizing copolymers with methyl methacrylate and styrene (Morariu & Bercea, 2004).

  • Synthesis of 1,3-Dioxolane Derivatives : The compound is useful for synthesizing 1,3-dioxolane derivatives and exploring their properties (Kerimov, 2001).

  • Fungicidal Activity : Certain derivatives of 2-(4-Chlorobutyl)-1,3-dioxolane show promising fungicidal activity, especially against powdery mildew (Gestel, Heeres, Janssen, & Reet, 1980).

  • Ortho-Functionalized Benzophenone Derivatives : Lithiation of this compound leads to the synthesis of ortho-functionalized benzophenone derivatives (Lukács, Porcs-Makkay, & Simig, 2004).

  • Chemical Research on Metal Complexes : Synthesized complexes of this compound with Co(II), Ni(II), and Cu(II) salts have potential applications in chemical research (Şekerci, 2000).

  • Antifungal Activity and Structure-Activity Relationships : Some polyazole derivatives from 2-(2,4-dichlorophenyl)-1,3-dioxolane have shown antifungal activity comparable to established antifungals like ketoconazole and oxiconazole (Delcourt et al., 2004).

  • Improved Liquid Crystal Properties : 1,3-dioxolane-terminated liquid crystals enhance positive dielectric anisotropy and birefringence, leading to improved performance in liquid crystal displays (Chen et al., 2015).

  • Fire-Resistant Coatings : Due to its high hydrolytic stability and nonflammability, it has potential as a material for fire-resistant coatings (Dietrich, 1968).

Safety And Hazards

As with any chemical compound, handling “2-(4-Chlorobutyl)-1,3-dioxolane” would require appropriate safety measures. This could include avoiding inhalation or skin contact, and using personal protective equipment .

Future Directions

The potential applications and future directions for “2-(4-Chlorobutyl)-1,3-dioxolane” would depend on its specific properties and reactivity. It could potentially be used in the synthesis of other organic compounds, or in applications such as materials science or electronics .

properties

IUPAC Name

2-(4-chlorobutyl)-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO2/c8-4-2-1-3-7-9-5-6-10-7/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFTDGDAKGDUYGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10409060
Record name 2-(4-Chlorobutyl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10409060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorobutyl)-1,3-dioxolane

CAS RN

118336-86-0
Record name 2-(4-Chlorobutyl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10409060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 118336-86-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
A Nagy, P Armatis, AV Schally - Proceedings of the …, 1996 - National Acad Sciences
A convenient, high yield conversion of doxorubicin to 3'-deamino-3'-(2''-pyrroline-1''-yl)doxorubicin is described. This daunosamine-modified analog of doxorubicin is 500-1000 times …
Number of citations: 124 www.pnas.org
O Assad, H Haick - 2008 IEEE International Symposium on …, 2008 - ieeexplore.ieee.org
In this paper we show that oxide-coating of Si nanowires (NWs) limit the response of Si NW field effect transistors (FETs) to their environment, also if the NWs are coated with adsorptive …
Number of citations: 8 ieeexplore.ieee.org
K Tanaka, H Horiuchi, H Yoda - The Journal of Organic Chemistry, 1989 - ACS Publications
A general synthetic route to a-methylene (3-lactams is described that involves the regioselective electrophilic substitution of the dianion 2 generated from JV-phenyl-2-[(phenylsulfonyl) …
Number of citations: 41 pubs.acs.org
U Tisch, H Haick - Volatile Biomarkers: Non-Invasive Diagnosis in …, 2013 - books.google.com
Modern breath testing requires fast, cost-effective, and high-throughput instrumentation that aids and augments the physicians’ diagnosis. 1–5 Current technological advances could …
Number of citations: 7 books.google.com
SJ Dalgarno, NP Power, J Antesberger… - Chemical …, 2006 - pubs.rsc.org
Two lower rim halogenated pyrogallol[4]arenes have been synthesised and structurally characterised as either bi-layer or hexameric nano-capsule motifs depending upon chain length …
Number of citations: 16 pubs.rsc.org
M Yus, C Nájera, R Chinchilla - … of Synthesis: Houben-Weyl Methods of …, 2000 - Thieme
Number of citations: 0
R Jasmine, AR SNEHA, S Aishwarya, S Monica… - Asian Journal of Advances …, 2021
Number of citations: 1

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